(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
Brand Name:
Vulcanchem
CAS No.:
153924-59-5
VCID:
VC0432700
InChI:
InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
Molecular Formula:
C16H17NO
Molecular Weight:
239.31g/mol
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
CAS No.: 153924-59-5
Main Products
VCID: VC0432700
Molecular Formula: C16H17NO
Molecular Weight: 239.31g/mol
CAS No. | 153924-59-5 |
---|---|
Product Name | (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol |
Molecular Formula | C16H17NO |
Molecular Weight | 239.31g/mol |
IUPAC Name | (2S)-2-(benzylideneamino)-3-phenylpropan-1-ol |
Standard InChI | InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1 |
Standard InChIKey | XPAUYOLNAAYWDN-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
PubChem Compound | 902106 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume